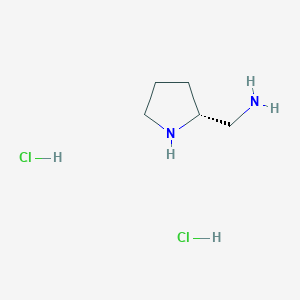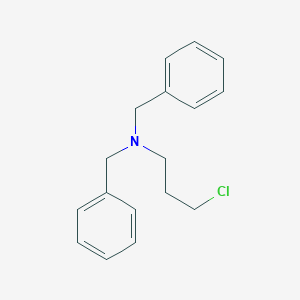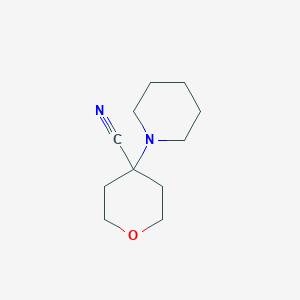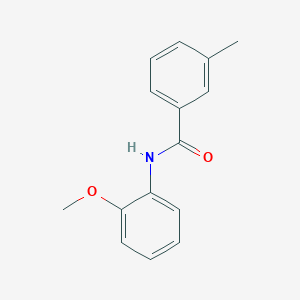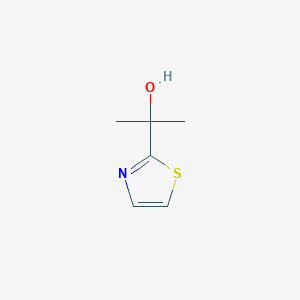
2-Thiazol-2-yl-propan-2-ol
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “2-Thiazol-2-yl-propan-2-ol” consists of a thiazole ring attached to a propan-2-ol group. The thiazole ring is a five-membered ring containing one sulfur atom and one nitrogen atom .
Chemical Reactions Analysis
While specific chemical reactions involving “2-Thiazol-2-yl-propan-2-ol” are not available, thiazole compounds are known to undergo various chemical reactions. For instance, they can participate in nucleophilic and oxidation reactions due to the presence of sulfur and nitrogen in the thiazole ring .
Physical And Chemical Properties Analysis
The molecular weight of “2-Thiazol-2-yl-propan-2-ol” is 143.21 g/mol. Its density is 1.195g/cm3, and it has a boiling point of 210.345ºC .
Aplicaciones Científicas De Investigación
Quantum Chemical Calculation and Antimicrobial Activity
Research on thiazole compounds, such as 2-Thiazol-2-yl-propan-2-ol, has involved quantum chemical calculations to predict properties and behaviors. One study focused on the antimicrobial activity of a thiazole-pyrazole compound using molecular docking analysis and experimental techniques like FT-IR and FT-Raman. These investigations reveal the compound's potential for targeting bacteria and fungi, highlighting its importance in developing new antimicrobials (Shanmugapriya et al., 2021).
Synthesis and Structural Analysis
Thiazol derivatives, including those similar to 2-Thiazol-2-yl-propan-2-ol, are synthesized through various chemical reactions, with their structures analyzed using techniques like X-ray crystallography. A study described the synthesis of aryl-substituted ethyl 1-(thiazol-2-yl)-1H-pyrazole-3-carboxylates, showcasing the diversity of compounds that can be derived from thiazole structures (Gu et al., 2014).
Corrosion Inhibition
Thiazole derivatives are also researched for their corrosion inhibition properties. A study on thiazole and thiadiazole derivatives revealed their potential in protecting iron surfaces from corrosion. This application is critical in industrial settings, where material longevity and safety are paramount (Kaya et al., 2016).
Synthesis of Glass-Forming Monomers
Thiazole-based compounds, akin to 2-Thiazol-2-yl-propan-2-ol, have been used to synthesize glass-forming monomers. These materials have promising applications in creating advanced polymers with unique properties, useful in various technological applications (Andrikaityte et al., 2012).
Propiedades
IUPAC Name |
2-(1,3-thiazol-2-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NOS/c1-6(2,8)5-7-3-4-9-5/h3-4,8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGMIUFKOSHPDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC=CS1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90514525 | |
| Record name | 2-(1,3-Thiazol-2-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90514525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Thiazol-2-yl-propan-2-ol | |
CAS RN |
16077-78-4 | |
| Record name | 2-(1,3-Thiazol-2-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90514525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

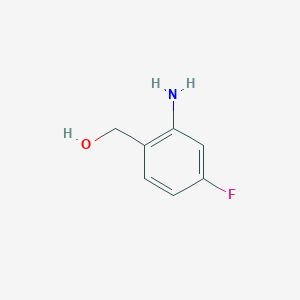
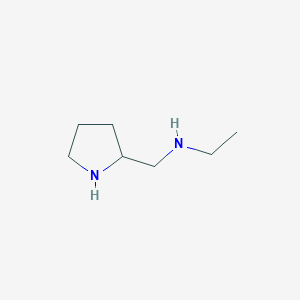
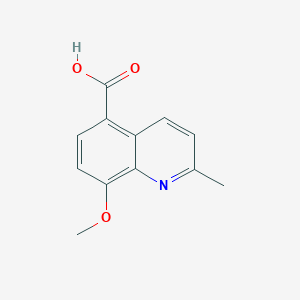
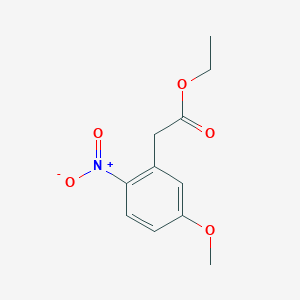
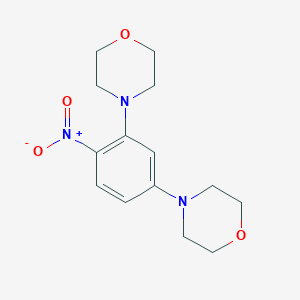
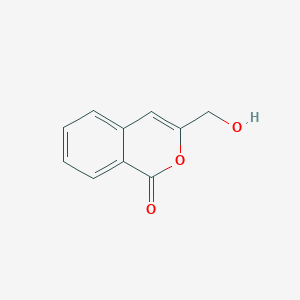
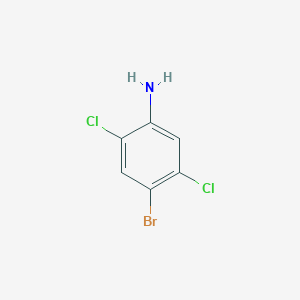
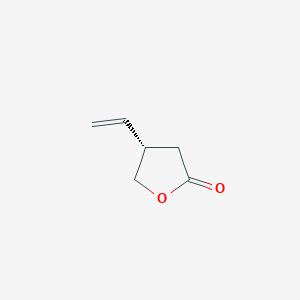
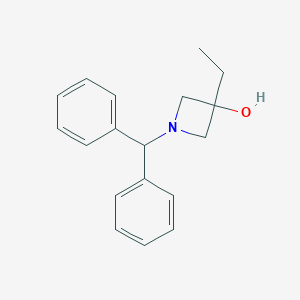
![[3-(3-Phenylpropoxy)phenyl]amine hydrochloride](/img/structure/B175972.png)
